![molecular formula C12H19N3O B2939580 2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine CAS No. 2199604-07-2](/img/structure/B2939580.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields such as pharmaceuticals, agriculture, and materials science. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies
Research on pyrimidine-containing ligands for histamine H4 receptor (H4R) has shown the potential for anti-inflammatory and antinociceptive activities. These studies focus on optimizing pyrimidine derivatives for potency and efficacy in vitro and in animal models, indicating their relevance in developing treatments for inflammation and pain (Altenbach et al., 2008).
Chemical Synthesis and Optimization
The practical synthesis of pyrimidine derivatives, like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in developing potent deoxycytidine kinase inhibitors, highlights the advancements in chemical synthesis techniques. These processes offer economic and efficient methods for producing pyrimidine-based compounds, which could be crucial in drug development and other scientific applications (Zhang et al., 2009).
Antimicrobial and Antifungal Activities
Pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Water Oxidation and Environmental Applications
Research on Ru complexes for water oxidation has identified pyrimidine derivatives as part of the structural framework for these catalysts. These studies highlight the potential environmental applications of pyrimidine derivatives in catalyzing water oxidation reactions, essential for generating oxygen and hydrogen as renewable energy sources (Zong & Thummel, 2005).
Propiedades
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-5-6-13-11(14-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLHDVDZPNMMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CN(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)
![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)
![S-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2939501.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2939502.png)
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2939508.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2939511.png)
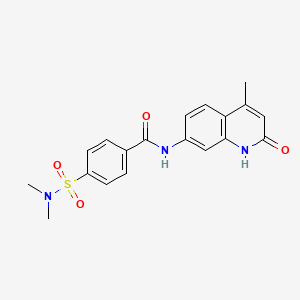
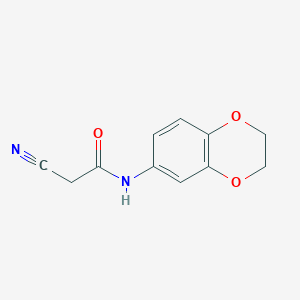
![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)
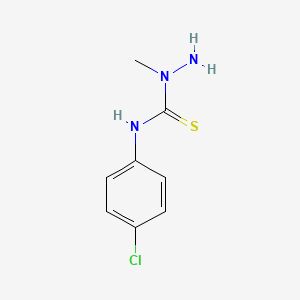
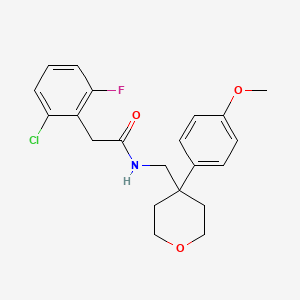
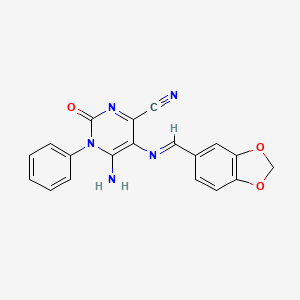
![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)